molecular formula C10H18N4O2 B4940896 3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

Cat. No.: B4940896
M. Wt: 226.28 g/mol
InChI Key: AJBWXKAHRBSIGG-UHFFFAOYSA-N
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Description

3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione is a complex organic compound belonging to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes two propyl groups attached to the imidazolidine ring

Properties

IUPAC Name

3,6-dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-5-13-7-8(12-9(13)15)14(6-4-2)10(16)11-7/h7-8H,3-6H2,1-2H3,(H,11,16)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWXKAHRBSIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2C(NC1=O)N(C(=O)N2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione typically involves the reaction of glycoluril derivatives with propylating agents under controlled conditions. One common method involves the use of 1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione as a starting material, which undergoes propylation in the presence of propyl halides and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization and characterization using spectroscopic techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dipropyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly valuable in certain applications, such as the synthesis of specialized organic compounds and the development of new materials.

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